Triphenylphosphine hydrobromide
Overview
Description
Triphenylphosphine hydrobromide is a chemical compound formed by the combination of triphenylphosphine and hydrobromic acid. It is commonly used in organic synthesis as a source of anhydrous hydrogen bromide and as a catalyst in various chemical reactions . This compound is known for its versatility and effectiveness in facilitating a range of chemical transformations.
Mechanism of Action
Target of Action
Triphenylphosphine hydrobromide primarily targets alkynes, alkenes, and allenes . These unsaturated hydrocarbons are common substrates in a wide range of transformations, including nucleophilic substitution reactions, metallation reactions, and transition metal-catalyzed cross-coupling reactions .
Mode of Action
This compound acts as a mild source of anhydrous HBr . It interacts with its targets through electrophilic addition , a process that provides a uniform approach towards branched alkyl and alkenyl halides . Triphenylphosphine tends to further react with formed alkyl bromides to produce phosphonium salts .
Biochemical Pathways
The compound affects the hydrobromination pathway of alkynes and alkenes . This pathway is crucial for the synthesis of organic halides, which play a significant role in various chemical transformations . This compound can also replace other halogenating reagents in the halo-Prins reaction, ether cleavage, and deoxy-bromination reactions .
Result of Action
The result of the action of this compound is the formation of alkyl and alkenyl bromides . These bromides are important intermediates in various chemical reactions, including nucleophilic substitution reactions, metallation reactions, and transition metal-catalyzed cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
Triphenylphosphine hydrobromide is mainly used in the synthesis and preparation of phosphonium salt compounds . In chemical reactions, it can react with compounds having active hydroxyl groups to produce corresponding phosphonium salt derivatives . These phosphonium salt compounds exhibit good chemical stability and show certain catalytic activity in various organic transformation reactions, such as reduction reactions and coupling reactions .
Molecular Mechanism
The molecular mechanism of this compound involves the protonation of triphenylphosphine by HBr to form the phosphonium bromide salt . This is followed by the deprotonation of the salt to form this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylphosphine hydrobromide can be synthesized by reacting triphenylphosphine with hydrobromic acid. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The resulting product is a white crystalline solid that is soluble in organic solvents .
Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction is carefully controlled to ensure high purity and yield of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Triphenylphosphine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a source of hydrogen bromide in substitution reactions, where it can replace other functional groups with bromine.
Reduction Reactions: It can be used in the reduction of certain organic compounds, such as the reduction of sulfoxides to sulfides.
Formation of Phosphonium Salts: It reacts with alkyl halides to form phosphonium salts, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Reagents: Hydrobromic acid, alkyl halides, sulfoxides
Conditions: Room temperature, mild reaction conditions
Major Products Formed:
Phosphonium Salts: Formed from the reaction with alkyl halides
Sulfides: Formed from the reduction of sulfoxides
Scientific Research Applications
Triphenylphosphine hydrobromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a catalyst and reagent in various organic synthesis reactions, including the formation of THP ethers from tertiary alcohols.
Medicinal Chemistry: It is involved in the preparation of uridine derivatives, which are used as substrate donor analogs for glycosyltransferases.
Industrial Chemistry: It is used in the preparation of tensioactive and antibacterial deoxyglycoside compounds.
Comparison with Similar Compounds
Triphenylphosphine: A related compound that is used as a reducing agent and catalyst in organic synthesis.
Tributylphosphine: Another phosphine compound with similar applications but different reactivity and solubility properties.
Uniqueness: Triphenylphosphine hydrobromide is unique in its ability to act as a mild source of anhydrous hydrogen bromide, making it particularly useful in reactions that require precise control over bromine addition. Its ability to form phosphonium salts also sets it apart from other phosphine compounds .
Properties
IUPAC Name |
triphenylphosphane;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSYDJVRTHCWFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
603-35-0 (Parent) | |
Record name | Triphenylphosphine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006399811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70213928 | |
Record name | Triphenylphosphine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6399-81-1 | |
Record name | Triphenylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6399-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylphosphine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006399811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenylphosphine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylphosphine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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